molecular formula C16H14N2O2 B2908550 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 723325-25-5

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2908550
CAS No.: 723325-25-5
M. Wt: 266.3
InChI Key: QGMXNKNPBDJMDK-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms. The compound also features a phenyl group and a 4-methylphenoxy group attached to the oxadiazole ring.

Preparation Methods

The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-7-9-14(10-8-12)19-11-15-17-18-16(20-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMXNKNPBDJMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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